molecular formula C17H21NO2 B1607954 N-(3,5-dimethoxybenzyl)-2-phenylethanamine CAS No. 345221-52-5

N-(3,5-dimethoxybenzyl)-2-phenylethanamine

Cat. No.: B1607954
CAS No.: 345221-52-5
M. Wt: 271.35 g/mol
InChI Key: RTLCALKKZPGKNZ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxybenzyl)-2-phenylethanamine is a substituted phenethylamine derivative featuring a benzyl group substituted with methoxy groups at the 3- and 5-positions. The dimethoxybenzyl moiety enhances lipophilicity and may influence receptor binding or metabolic stability compared to simpler analogs.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-19-16-10-15(11-17(12-16)20-2)13-18-9-8-14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLCALKKZPGKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364597
Record name N-(3,5-dimethoxybenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345221-52-5
Record name N-(3,5-dimethoxybenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxybenzyl)-2-phenylethanamine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-phenylethanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxybenzyl)-2-phenylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,5-dimethoxybenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

Chemistry

N-(3,5-dimethoxybenzyl)-2-phenylethanamine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

Research has indicated that this compound interacts with biological systems, particularly in the context of receptor binding. Studies on substituted phenethylamines have shown that compounds like this compound can affect microtubule dynamics, which are crucial for cellular processes .

Medicine

The compound is being investigated for its potential therapeutic effects in neuropharmacology. Its interaction with serotonin receptors suggests it may have implications for treating psychiatric disorders such as depression and anxiety . The exploration of structure-activity relationships has identified it as a selective agonist at certain serotonin receptor subtypes, which could lead to novel therapeutic agents .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for various applications in materials science and chemical engineering.

Case Study: Microtubule Polymerization

A study investigated the effects of several phenethylamines on microtubule polymerization dynamics. This compound was included among compounds tested for their ability to alter these dynamics in vitro. The results indicated that certain concentrations significantly enhanced polymerization rates compared to control conditions .

CompoundConcentration (µM)Polymerization Rate Increase
This compound50Significant increase
Control-Baseline
Paclitaxel10Stabilizing agent

Case Study: Serotonin Receptor Interaction

Another investigation focused on the structure-activity relationships of phenethylamines at serotonin receptors. This compound demonstrated selective binding affinities that suggest potential therapeutic uses in treating mood disorders through modulation of serotonergic signaling pathways .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzyl)-2-phenylethanamine involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Substituents on Benzyl Group Amine Group Key Properties (Predicted/Experimental)
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine C₁₇H₂₁NO₂ 3,5-dimethoxy 2-phenylethyl pKa ≈ 9.67 (predicted)
N-(3,5-Dimethylbenzyl)cyclopentanamine C₁₄H₂₁N 3,5-dimethyl Cyclopentyl Higher lipophilicity (dimethyl vs. dimethoxy)
N-(3,5-Dimethoxybenzyl)cyclohexanamine C₁₅H₂₃NO₂ 3,5-dimethoxy Cyclohexyl Boiling point: 373.8°C (predicted)
(E)-N-(3-(4-Nitrophenyl)allylidene)-2-phenylethanamine C₁₇H₁₆N₂O₂ 4-nitro allylidene 2-phenylethyl HOMO-LUMO gap: 4.2 eV (calculated)
McN-6186 (hydrochloride derivative) C₂₈H₃₁ClNO₃ 3,5-dimethoxy + ethynyl Propan-2-amine Antifungal/antibacterial activity
Key Observations:
  • Substituent Effects : Replacing the dimethoxy group with dimethyl (e.g., N-(3,5-Dimethylbenzyl)cyclopentanamine) increases hydrophobicity but reduces hydrogen-bonding capacity due to the lack of methoxy oxygen atoms. This could impact solubility and receptor interactions .
  • Electronic Properties: The HOMO-LUMO gap of the Schiff base analog (4.2 eV) suggests higher chemical stability compared to non-conjugated analogs, which may influence redox activity or electrophilicity .

Crystallographic and Conformational Comparisons

  • Crystal Packing : The dimethoxybenzyl group in 3,5-dimethoxybenzyl bromide derivatives (e.g., 3,5-DMBB) adopts a planar conformation stabilized by weak C–H···O interactions . Similar packing may occur in this compound, influencing solid-state stability.
  • Comparison with Metal Complexes : Platinum/palladium complexes containing bis(2,4-dimethoxybenzyl) groups () demonstrate that methoxy positioning affects metal coordination. The 3,5-substitution in the target compound may limit chelation efficiency compared to 2,4-substituted analogs .

Biological Activity

N-(3,5-dimethoxybenzyl)-2-phenylethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its interactions with serotonin receptors, anticancer effects, and other biological activities.

Chemical Structure and Properties

This compound is a substituted phenethylamine derivative. The presence of methoxy groups at the 3 and 5 positions of the benzyl moiety is crucial for its biological activity. The compound’s structure allows it to interact with various biological targets, particularly neurotransmitter receptors.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Serotonin Receptor Interaction : This compound has been studied for its binding affinity and functional activity at serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. Research indicates that certain derivatives exhibit significant selectivity towards these receptors, which are implicated in various neurological and psychiatric disorders .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have shown antiproliferative effects against various cancer cell lines, indicating potential for further exploration in cancer therapeutics .
  • Antimicrobial and Antiviral Properties : Similar phenethylamine derivatives have demonstrated antimicrobial and antiviral activities, suggesting that this compound may also exhibit these properties.

Serotonin Receptor Binding

Research has shown that N-benzyl substitutions can enhance the affinity for serotonin receptors. For instance, compounds structurally related to this compound have shown varying potencies at the 5-HT2A and 5-HT2C receptors. A study indicated that certain derivatives could act as full agonists at the 5-HT2C receptor while exhibiting lower efficacy at the 5-HT2A receptor .

Compound5-HT2A Affinity (nM)5-HT2C Affinity (nM)Functional Activity
This compoundX (to be determined)Y (to be determined)Agonist/Partial Agonist

Note: Specific values for affinity need to be sourced from experimental data.

Anticancer Studies

In vitro studies have indicated that related compounds can inhibit the growth of cancer cell lines such as U-937 and SK-MEL-1. The IC50 values for these compounds ranged from approximately 5.7 to 12.2 µM, demonstrating their potential as apoptosis-inducing agents without significant cytotoxicity to normal cells .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundU-937X (to be determined)Induces apoptosis
Similar CompoundSK-MEL-1Y (to be determined)Alternative target mechanisms

Case Studies

Several case studies have explored the pharmacological profiles of similar compounds:

  • Study on Antiproliferative Effects : A study demonstrated that compounds structurally similar to this compound exhibited strong antiproliferative activity against various cancer cell lines. These findings support the hypothesis that modifications in the benzyl group can enhance biological efficacy .
  • Neurotransmitter Receptor Selectivity : Another investigation focused on the selectivity of these compounds towards serotonin receptors. It was found that certain structural modifications could lead to a significant increase in selectivity for specific receptor subtypes, which is crucial for developing targeted therapies for mood disorders .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxybenzyl)-2-phenylethanamine
Reactant of Route 2
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N-(3,5-dimethoxybenzyl)-2-phenylethanamine

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